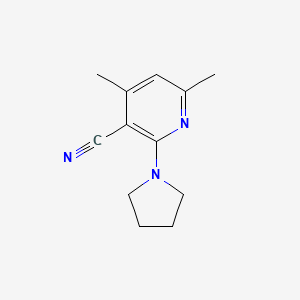

![molecular formula C13H15N3OS B1331879 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669709-47-1](/img/structure/B1331879.png)

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential applications in pharmaceuticals, as similar structures have been associated with antimicrobial, anticonvulsant, and antidepressant activities . The presence of the allyl group and the thiol functionality indicates that this compound could participate in various chemical reactions, potentially leading to a range of derivatives with varied biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions of thiosemicarbazides or the condensation of various aldehydes with hydrazine hydrate . For example, the synthesis of a similar compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction, as well as theoretical calculations like DFT and HF methods . These techniques allow for the determination of bond lengths, angles, and the overall conformation of the molecule. For instance, the molecular geometry of "4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" was determined using both experimental and theoretical methods, providing insights into the conformational flexibility of the molecule . Similar approaches would be used to analyze the molecular structure of "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol."

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation, cyclization, and coordination with transition metals . For example, the coordination compounds containing 4-allyl-1,2,4-triazole have been synthesized and characterized, revealing interesting magnetic properties . The thiol group in "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" could potentially react with electrophiles or participate in the formation of coordination compounds, leading to a range of new materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and biological activity, can be influenced by their molecular structure . For instance, the synthesis and physicochemical properties of "4-((R))amino)-5-methyl-4H-1,2,4-triazole-3-thiols" were investigated, highlighting the importance of these properties in the development of pharmaceuticals . Theoretical studies can predict biological activity, as seen with "4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione," which was found to be a potential inhibitor of cyclin-dependent kinase 5 enzyme . Similar studies could be conducted for "4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" to explore its potential applications.

Aplicaciones Científicas De Investigación

DNA Methylation Inhibitors

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol derivatives have been explored for their potential as DNA methylation inhibitors. The modification of the nitrogen atom N2 in these compounds and their impact on cancer DNA methylation has been a subject of research. These derivatives could potentially serve as novel DNA methylation inhibitors, offering a new approach in cancer treatment and gene expression studies (Hakobyan et al., 2017), (Hovsepyan et al., 2018).

Corrosion Inhibition

The compound has been studied for its efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. Investigations have indicated that these triazole derivatives can significantly inhibit corrosion, potentially leading to their use in industrial applications to protect metals from corrosive agents (Orhan et al., 2012), (Yadav et al., 2013).

Anticancer Properties

These compounds have been synthesized and analyzed for their anticancer properties, particularly against breast cancer cells. Research indicates that certain derivatives exhibit significant cytotoxicity, suggesting potential therapeutic applications in cancer treatment (Alam, 2022).

Physicochemical Properties and Biological Activities

Extensive research has been conducted on the synthesis, physicochemical properties, and biological activities of these triazole derivatives. These studies aim to develop new compounds with predicted biological activities, with advantages such as high efficiency and low toxicity, which are promising for creating new chemical compounds with significant biological applications (Kravchenko et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

3-[(4-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-17-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPSHDLGIFLKSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359279 |

Source

|

| Record name | 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669709-47-1 |

Source

|

| Record name | 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)